Elemicin

Catalog No.
S573772
CAS No.
487-11-6
M.F
C12H16O3
M. Wt
208.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Elemicin

CAS Number

487-11-6

Product Name

Elemicin

IUPAC Name

1,2,3-trimethoxy-5-prop-2-enylbenzene

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

InChI

InChI=1S/C12H16O3/c1-5-6-9-7-10(13-2)12(15-4)11(8-9)14-3/h5,7-8H,1,6H2,2-4H3

InChI Key

BPLQKQKXWHCZSS-UHFFFAOYSA-N

Solubility

Practically insoluble to insoluble in water
Soluble (in ethanol)

Synonyms

1,2,3-Trimethoxy-5-(2-propen-1-yl)-benzene; 5-Allyl-1,2,3-trimethoxybenzene; 1-(3,4,5-Trimethoxyphenyl)-2-propene

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC=C

Antibacterial Activity

Studies have explored elemicin's potential as an antibacterial agent. Research suggests elemicin exhibits activity against foodborne pathogens like Campylobacter jejuni, a common cause of bacterial diarrhea [].

Potential Toxicity and Metabolic Pathways

While elemicin is generally considered safe in small quantities, its potential for causing toxicity at higher doses is being investigated. Studies suggest that elemicin undergoes metabolic activation in the body, leading to the formation of potentially toxic metabolites [, ]. This highlights the importance of further research to understand its safety profile at different intake levels.

Elemicin is a natural organic compound classified as a phenylpropene, primarily found in the essential oils of several plant species, notably in nutmeg and mace. Its chemical formula is C12H16O3C_{12}H_{16}O_3, with a molar mass of approximately 208.26 g/mol. Elemicin contributes to the characteristic flavor and aroma of these spices and is also present in the oleoresin of Canarium luzonicum, commonly known as elemi . The compound is structurally similar to myristicin, differing by a methyl group that links two oxygen atoms in myristicin's dioxymethy moiety .

The metabolic pathways of elemicin involve various phase I and phase II reactions. Key phase I reactions include:

  • Demethylation
  • Hydroxylation
  • Hydration
  • Allyl rearrangement
  • Reduction

Phase II metabolism often involves conjugation with compounds such as cysteine and glucuronic acid, leading to the formation of more water-soluble metabolites for excretion . Notably, elemicin can be converted into reactive metabolites like 1′-hydroxyelemicin, which can further react with cellular components, potentially leading to toxicity .

Elemicin exhibits a range of biological activities, including:

  • Antimicrobial Properties: It has been shown to have antibacterial effects against various pathogens.
  • Antioxidant Activity: Elemicin demonstrates potential in scavenging free radicals.
  • Genotoxicity: Some studies indicate that elemicin may form DNA adducts, raising concerns about its carcinogenic potential .
  • Psychoactivity: While elemicin may act as an agonist at serotonin receptors similar to psychedelics, its psychoactive effects are often characterized more as deliriant rather than classic hallucinogenic effects .

Elemicin can be synthesized through several methods:

  • From Syringol and Allyl Bromide: Utilizing Williamson ether synthesis followed by Claisen rearrangement. This method allows for high yields (over 85%) due to the secondary Cope rearrangement facilitating electrophilic aromatic substitution at the para-position .
  • Isolation from Natural Sources: Traditionally, elemicin has been isolated from essential oils through vacuum distillation at reduced pressure, specifically collecting fractions at temperatures between 162-165 °C .

Elemicin has various applications:

  • Flavoring Agent: Used in food products for its aromatic properties.
  • Potential Therapeutic Uses: Research is ongoing into its antimicrobial and antioxidant properties.
  • Synthesis of Other Compounds: Elemicin serves as a precursor in synthesizing psychoactive compounds such as mescaline .

Research has explored elemicin's interactions with various cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP3A4, which are involved in its metabolic activation. These interactions can influence its toxicity profile and biological effects . Studies indicate that the metabolic activation of elemicin leads to significant alterations in lipid metabolism and gut microbiota composition in animal models .

Elemicin shares structural similarities with several other alkenylbenzenes. Below is a comparison highlighting its uniqueness:

CompoundStructural FeaturesBiological ActivityUnique Aspects
MyristicinSimilar structure with additional methyl groupAnticholinergic effects; potential toxicityMore potent psychoactive effects
SafroleSimilar phenylpropene structureKnown hepatocarcinogenStronger DNA binding capability
MethyleugenolContains an additional methoxy groupGenotoxicity; potential carcinogenicityMore extensively studied for toxicity
AnetholeContains a methoxy groupAntimicrobial propertiesLess toxic than elemicin

Elemicin's unique combination of properties—its specific metabolic pathways and varying biological activities—distinguishes it from these similar compounds while also raising concerns regarding its safety profile when consumed in large amounts.

Physical Description

Colourless to pale straw coloured viscous liquid; Spice with floral notes

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Exact Mass

208.109944368 g/mol

Monoisotopic Mass

208.109944368 g/mol

Boiling Point

152.00 to 156.00 °C. @ 17.00 mm Hg

Heavy Atom Count

15

Density

1.058-1.070

UNII

HSZ191AKAN

Other CAS

487-11-6

Wikipedia

Elemicin

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2023-08-15

Role of Metabolic Activation in Elemicin-Induced Cellular Toxicity

Yi-Kun Wang, Xiao-Nan Yang, Xu Zhu, Xue-Rong Xiao, Xiu-Wei Yang, Hong-Bo Qin, Frank J Gonzalez, Fei Li
PMID: 31271289   DOI: 10.1021/acs.jafc.9b02137

Abstract

Elemicin, an alkenylbenzene constituent of natural oils of several plant species, is widely distributed in food, dietary supplements, and medicinal plants. 1'-Hydroxylation is known to cause metabolic activation of alkenylbenzenes leading to their potential toxicity. The aim of this study was to explore the relationship between elemicin metabolism and its toxicity through comparing the metabolic maps between elemicin and 1'-hydroxyelemicin. Elemicin was transformed into a reactive metabolite of 1'-hydroxyelemicin, which was subsequently conjugated with cysteine (Cys) and
-acetylcysteine (NAC). Administration of NAC could significantly ameliorate the elemicin- and 1'-hydroxyelemicin-induced cytotoxicity of HepG2 cells, while depletion of Cys with diethyl maleate (DEM) increased cytotoxicity. Recombinant human CYP screening and CYP inhibition experiments revealed that multiple CYPs, notably CYP1A1, CYP1A2, and CYP3A4, were responsible for the metabolic activation of elemicin. This study revealed that metabolic activation plays a critical role in elemicin cytotoxicity.


Chemical Composition and Bioactivity of Essential Oil of Atalantia guillauminii against Three Species Stored Product Insects

Kai Yang, Chun-Xue You, Cheng-Fang Wang, Ning Lei, Shan-Shan Guo, Zhu-Feng Geng, Shu-Shan Du, Ping Ma, Zhi-Wei Deng
PMID: 26369599   DOI: 10.5650/jos.ess15135

Abstract

The toxic and repellent activities of the essential oil extracted from the leaves of Atalantia guillauminii Swingle were evaluated against three stored product insects, red flour beetles (Tribolium castaneum), cigarette beetles (Lasioderma serricorne) and booklice (Liposcelis bostrychophila). The essential oil obtained by hydrodistillation was investigated by GC-MS. The main constituents of the essential oil were β-thujene (27.18%), elemicin (15.03%), eudesma-3, 7(11)-diene (9.64%), followed by (-)-4-terpeniol (6.70%) and spathulenol (5.25%). The crude oil showed remarkable contact toxicity against T. castaneum, L. serricorne adults and L. bostrychophila with LD50 values of 17.11, 24.07 µg/adult and 55.83 µg/cm(2) respectively and it also displayed strong fumigant toxicity against T. castaneum, L. serricorne adults with LC50 values of 17.60 and 12.06 mg/L respectively, while weak fumigant toxicity against L. bostrychophila with a LC50 value of 16.75 mg/L. Moreover, the essential oil also exhibited the same level repellency against the three stored product insects, relative to the positive control, DEET. At the same concentrations, the essential oil was more repellent to T. castaneum than to L. serricorne. Thus, the essential oil of A. guillauminii may be potential to be developed as a new natural fumigant/repellent in the control of stored product insects.


Physiologically based kinetic models for the alkenylbenzene elemicin in rat and human and possible implications for risk assessment

Suzanne J P L van den Berg, Ans Punt, Ans E M F Soffers, Jacques Vervoort, Stephen Ngeleja, Bert Spenkelink, Ivonne M C M Rietjens
PMID: 22992039   DOI: 10.1021/tx300239z

Abstract

The present study describes physiologically based kinetic (PBK) models for the alkenylbenzene elemicin (3,4,5-trimethoxyallylbenzene) in rat and human, based on the PBK models previously developed for the structurally related alkenylbenzenes estragole, methyleugenol, and safrole. Using the newly developed models, the level of metabolic activation of elemicin in rat and human was predicted to obtain insight in species differences in the bioactivation of elemicin and read across to the other methoxy allylbenzenes, estragole and methyleugenol. Results reveal that the differences between rat and human in the formation of the proximate carcinogenic metabolite 1'-hydroxyelemicin and the ultimate carcinogenic metabolite 1'-sulfoxyelemicin are limited (<3.8-fold). In addition, a comparison was made between the relative importance of bioactivation for elemicin and that of estragole and methyleugenol. Model predictions indicate that compound differences in the formation of the 1'-sulfoxymetabolites are limited (<11-fold) in rat and human liver. The insights thus obtained were used to perform a risk assessment for elemicin using the margin of exposure (MOE) approach and read across to the other methoxy allylbenzene derivatives for which in vivo animal tumor data are available. This reveals that elemicin poses a lower priority for risk management as compared to its structurally related analogues estragole and methyleugenol. Altogether, the results obtained indicate that PBK modeling provides an important insight in the occurrence of species differences in the metabolic activation of elemicin. Moreover, they provide an example of how PBK modeling can facilitate a read across in risk assessment from compounds for which in vivo toxicity studies are available to a compound for which only limited toxicity data have been described, thus contributing to the development of alternatives for animal testing.


Insecticidal Activity of the Leaf Essential Oil of Peperomia borbonensis Miq. (Piperaceae) and Its Major Components against the Melon Fly Bactrocera cucurbitae (Diptera: Tephritidae)

Emmanuelle Dorla, Anne Gauvin-Bialecki, Zoé Deuscher, Agathe Allibert, Isabelle Grondin, Jean-Philippe Deguine, Philippe Laurent
PMID: 28273402   DOI: 10.1002/cbdv.201600493

Abstract

The essential oil from the leaves of Peperomia borbonensis from Réunion Island was obtained by hydrodistillation and characterized using GC-FID, GC/MS and NMR. The main components were myristicin (39.5%) and elemicin (26.6%). The essential oil (EO) of Peperomia borbonensis and its major compounds (myristicin and elemicin), pure or in a mixture, were evaluated for their insecticidal activity against Bactrocera cucurbitae (Diptera: Tephritidae) using a filter paper impregnated bioassay. The concentrations necessary to kill 50% (LC
) and 90% (LC
) of the flies in three hours were determined. The LC
value was 0.23 ± 0.009 mg/cm
and the LC
value was 0.34 ± 0.015 mg/cm
for the EO. The median lethal time (LT
) was determined to compare the toxicity of EO and the major constituents. The EO was the most potent insecticide (LT
= 98 ± 2 min), followed by the mixture of myristicin and elemicin (1.4:1) (LT
= 127 ± 2 min) indicating that the efficiency of the EO is potentiated by minor compounds and emphasizing one of the major assets of EOs against pure molecules.


Antitumor Properties of the Essential Oil From the Leaves of Duguetia gardneriana

Ana Carolina B C Rodrigues, Larissa M Bomfim, Sara P Neves, Leociley R A Menezes, Rosane B Dias, Milena B P Soares, Ana Paula N Prata, Clarissa A Gurgel Rocha, Emmanoel V Costa, Daniel P Bezerra
PMID: 26125546   DOI: 10.1055/s-0035-1546130

Abstract

Duguetia gardneriana, popularly known in the Brazilian northeast as "jaquinha", is a species belonging to the family Annonaceae. The aim of this work was to assess the chemical composition and antitumor properties of the essential oil from the leaves of D. gardneriana in experimental models. The chemical composition of the essential oil was analyzed via gas chromatography-flame ionization detector and gas chromatography-mass spectrometry. In vitro cytotoxic activity was determined in cultured tumor cells, and in vivo antitumor activity was assessed in B16-F10-bearing mice. The identified compounds were β-bisabolene (80.99%), elemicin (8.04%), germacrene D (4.15%), and cyperene (2.82%). The essential oil exhibited a cytotoxic effect, with IC50 values of 16.89, 19.16, 13.08, and 19.33 µg/mL being obtained for B16-F10, HepG2, HL-60, and K562 cell lines, respectively. On the other hand, β-bisabolene was inactive in all of the tested tumor cell lines (showing IC50 values greater than 25 µg/mL). The in vivo analysis revealed tumor growth inhibition rates of 5.37-37.52% at doses of 40 and 80 mg/kg/day, respectively. Herein, the essential oil from the leaves of D. gardneriana presented β-bisabolene as the major constituent and showed cytotoxic and antitumor potential.


Perilla frutescens var. frutescens in northern Laos

Michiho Ito, Gisho Honda, Kongmany Sydara
PMID: 18404336   DOI: 10.1007/s11418-007-0213-0

Abstract

Twenty-eight samples of mericarps of Perilla frutescens var. frutescens were collected through fieldwork performed in Phongsali and Xieng Khouang provinces in northern Laos. No perilla samples were collected from Savannakhet province in the south although more than 20 sites were investigated. Perilla plants are mostly grown mixed with dry-paddy rice by slash-and-burn cultivation in Laos. The most popular local name for perilla mericarps in the area was "Ma Nga Chan". Weight of 1,000 grains and hardness of the mericarps were measured, and all mericarps were found to be large (weight of 1,000 grains around 2 g) and soft (limit load weight under 300 g), which were preferred for culinary use in Laos. The composition of the essential oils obtained from the herbaceous plants raised from the mericarps was divided into five types, perillaketone, elemicine plus myristicine, shisofuran, piperitenon, and myristicine, and GC-MS analysis of these Laotian perilla samples showed that they were similar to those of corresponding types of known Japanese perilla strains. One of the shisofuran-type perilla contained large amounts of putative alpha-naginatene, which is likely to be an intermediate of the biosynthesis of naginataketone. The farmers' indifference to the oil type of the leaf seems to leave Laotian perilla as a good genetic resource for studies of the biosynthesis of oil compounds.


Metabolic Activation of Elemicin Leads to the Inhibition of Stearoyl-CoA Desaturase 1

Xiao-Nan Yang, Yi-Kun Wang, Xu Zhu, Xue-Rong Xiao, Man-Yun Dai, Ting Zhang, Yan Qu, Xiu-Wei Yang, Hong-Bo Qin, Frank J Gonzalez, Fei Li
PMID: 31468958   DOI: 10.1021/acs.chemrestox.9b00112

Abstract

Elemicin is a constituent of natural aromatic phenylpropanoids present in many herbs and spices. However, its potential to cause toxicity remains unclear. To examine the potential toxicity and associated mechanism, elemicin was administered to mice for 3 weeks and serum metabolites were examined. Enlarged livers were observed in elemicin-treated mice, which were accompanied by lower ratios of unsaturated- and saturated-lysophosphatidylcholines in plasma, and inhibition of stearoyl-CoA desaturase 1 (
) mRNA expression in liver. Administration of the unsaturated fatty acid oleic acid reduced the toxicity of 1'-hydroxylelemicin, the primary oxidative metabolite of elemicin, while treatment with the SCD1 inhibitor A939572 potentiated its toxicity. Furthermore, the in vitro use of recombinant human CYPs and chemical inhibition of CYPs in human liver microsomes revealed that CYP1A1 and CYP1A2 were the primary CYPs responsible for elemicin bioactivation. Notably, the CYP1A2 inhibitor α-naphthoflavone could attenuate the susceptibility of mice to elemicin-induced hepatomegaly. This study revealed that metabolic activation of elemicin leads to SCD1 inhibition in liver, suggesting that upregulation of SCD1 may serve as potential intervention strategy for elemicin-induced toxicity.


Antibacterial Mode of Action of the

Dedieu Luc, Brunel Jean Michel, Lorenzi Vanina, Muselli Alain, Berti Liliane, Bolla Jean Michel
PMID: 33233754   DOI: 10.3390/molecules25225448

Abstract

Today, an alarming rise of bacterial gastroenteritis in humans resulting from consuming
-tainted foods is being observed. One of the solutions for mitigating this issue may be the antibacterial activity of essential oils. In the present research, we propose to study the antibacterial activity against
and other Gram-negative bacteria of
essential oil and its active molecules. In addition, a few chemically synthesized molecules such as (
)-methylisoeugenol, Elemicin, and eugenol were also studied. The results showed that the essential oil itself and its most active component, (
)-methylisoeugenol, exhibited bactericidal effects. Similar effects were detected using purified and chemically synthesized molecules. Also, it was observed that the
essential oil and its active molecules affected intracellular potassium and intracellular ATP contents in
cells. Inhibition of the membrane bound F
F
-ATPase was also observed. Eventually, for the first time, the efflux mechanism of active molecules of
essential oil was also identified in gamma proteobacteria and its specific antibacterial activity against
was associated with the lack of this efflux mechanism in this species.


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